molecular formula C9H11Cl2NO2 B13649818 3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride CAS No. 193633-54-4

3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Cat. No.: B13649818
CAS No.: 193633-54-4
M. Wt: 236.09 g/mol
InChI Key: VYUOMANELHODNB-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2·HCl It is a derivative of beta-alanine, where the amino group is substituted at the third position with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol. The reaction mixture is refluxed at temperatures between 75-80°C for about 8 hours. After completion, the mixture is cooled, and the product is filtered and purified .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propanoic acid
  • 3-Amino-3-(3-fluorophenyl)propanoic acid
  • 3-Amino-3-(3-bromophenyl)propanoic acid

Uniqueness

3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

CAS No.

193633-54-4

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

3-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H

InChI Key

VYUOMANELHODNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N.Cl

Origin of Product

United States

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